molecular formula C24H18FN3O4S2 B2625641 N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898440-90-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2625641
CAS No.: 898440-90-9
M. Wt: 495.54
InChI Key: RRZGVNRPULPRPA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted acetophenone, the thiazole ring can be formed through a cyclization reaction with a thiourea derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative under basic conditions.

    Formation of the Benzamide Moiety: The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-(4-fluorophenylsulfonamido)benzamide
  • N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-chlorophenylsulfonamido)benzamide

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide may exhibit unique properties due to the specific combination of functional groups and their spatial arrangement. This could result in distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O4S2/c1-15(29)22-21(16-6-3-2-4-7-16)26-24(33-22)27-23(30)17-8-5-9-19(14-17)28-34(31,32)20-12-10-18(25)11-13-20/h2-14,28H,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGVNRPULPRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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